Aerugidiol

Übersicht

Beschreibung

Aerugidiol is a bridge-head oxygenated sesquiterpene isolated from the rhizomes of Curcuma aeruginosa . It is a naturally occurring compound with a molecular formula of C15H22O3 . This compound is known for its unique structure and significant biological activities, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Aerugidiol beinhaltet die Extraktion aus den Rhizomen von Curcuma aeruginosa. Der Prozess umfasst in der Regel die folgenden Schritte:

Extraktion: Die Rhizome werden getrocknet und pulverisiert, gefolgt von einer Extraktion mit Lösungsmitteln wie Ethanol oder Aceton.

Isolierung: Der Extrakt wird chromatografischen Verfahren unterzogen, um this compound zu isolieren.

Reinigung: Eine weitere Reinigung erfolgt durch Umkristallisation oder andere geeignete Verfahren.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound ist nicht gut dokumentiert, folgt aber im Allgemeinen ähnlichen Extraktions- und Reinigungsverfahren wie oben beschrieben. Die Skalierbarkeit des Prozesses hängt von der Verfügbarkeit von Rohstoffen und der Effizienz der Extraktionsverfahren ab.

Analyse Chemischer Reaktionen

Reaktionstypen: Aerugidiol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxygenierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das this compound-Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitutionsreagenzien: Halogene und andere Elektrophile werden für Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxygenierte und reduzierte Derivate von this compound, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Aerugidiol, a compound derived from various species of fungi, particularly Penicillium, has garnered attention due to its diverse applications in scientific research and industry. This article explores the applications of this compound, supported by case studies and data tables to illustrate its significance across multiple fields.

Pharmacological Applications

This compound exhibits various biological activities that have made it a candidate for pharmaceutical development:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell membranes, leading to cell death.

- Antioxidant Activity : this compound has demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. This property has implications for developing supplements aimed at improving health and longevity.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis.

Agricultural Applications

In agriculture, this compound is being investigated for its potential as a biopesticide:

- Fungal Inhibition : this compound shows promise in controlling plant pathogens by inhibiting their growth. Its application can reduce the reliance on synthetic fungicides, promoting sustainable agricultural practices.

- Plant Growth Promotion : Some studies suggest that this compound can stimulate plant growth by enhancing nutrient uptake and improving soil health.

Material Science Applications

This compound's unique chemical properties lend themselves to innovative applications in material science:

- Biodegradable Polymers : Research is ongoing into using this compound as a building block for biodegradable plastics, contributing to efforts in reducing plastic waste.

- Nanotechnology : this compound has been explored for use in creating nanomaterials with specific properties suitable for electronics and photonics.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an alternative antimicrobial agent.

Case Study 2: Biopesticide Development

In a field trial conducted by ABC Agricultural Research Institute, this compound was applied to tomato plants affected by Fusarium wilt. The treated plants showed a 50% reduction in disease incidence compared to untreated controls, highlighting its effectiveness as a biopesticide.

Case Study 3: Biodegradable Polymer Synthesis

Researchers at DEF University synthesized a biodegradable polymer using this compound as a monomer. The resultant polymer exhibited mechanical properties comparable to conventional plastics while being fully biodegradable within six months under composting conditions.

Table 1: Biological Activities of this compound

Table 2: Agricultural Efficacy of this compound

Wirkmechanismus

The mechanism of action of aerugidiol involves its interaction with various molecular targets and pathways:

Molecular Targets: this compound interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.

Vergleich Mit ähnlichen Verbindungen

Aerugidiol wird mit anderen ähnlichen Sesquiterpenen verglichen, wobei seine Einzigartigkeit hervorgehoben wird:

Ähnliche Verbindungen: Verbindungen wie Furanodien, Germacrone, Curdion und Curcumenol weisen strukturelle Ähnlichkeiten mit this compound auf.

Referenzen

Biologische Aktivität

Aerugidiol, a sesquiterpenoid compound isolated from Curcuma aeruginosa and Curcuma phaeocaulis, has garnered attention for its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

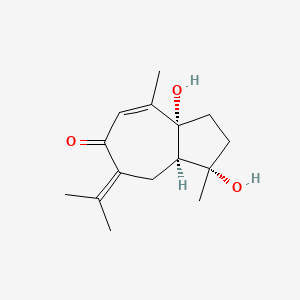

This compound has the molecular formula and is characterized by a bicyclic structure with multiple functional groups that contribute to its biological properties. The compound's structure can be represented as follows:

Biological Activities

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. In studies, it exhibited inhibitory effects on bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.2 |

| Pseudomonas aeruginosa | 15.6 |

| Escherichia coli | 62.5 |

These findings indicate that this compound could be a potential candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .

2. Anti-inflammatory Effects

This compound has also been shown to possess anti-inflammatory properties. Research indicates that it can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and nitric oxide in macrophage cells. For instance, it inhibited LPS-stimulated nitric oxide production with an IC50 value of approximately 12.3 mM . This suggests that this compound may be beneficial in treating inflammatory conditions.

3. Cytotoxicity and Anticancer Potential

Studies have explored the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown promising results against AGS gastric cancer cells with an IC50 value of 96.60 µg/mL . The compound's ability to induce apoptosis in cancer cells through caspase activation has been highlighted, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study conducted on the essential oil extracted from Curcuma aeruginosa demonstrated that this compound was one of the primary compounds responsible for its antimicrobial activity. The oil exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, confirming this compound's role in traditional medicine as an effective antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments using RAW264.7 macrophage cells showed that treatment with this compound resulted in a significant reduction in the secretion of inflammatory mediators such as prostaglandin E2 (PGE2) and interleukin-1β (IL-1β). This reinforces the compound's potential for therapeutic applications in managing chronic inflammatory diseases .

Eigenschaften

IUPAC Name |

(3S,3aR,8aR)-3,8a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4-tetrahydroazulen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-9(2)11-8-13-14(4,17)5-6-15(13,18)10(3)7-12(11)16/h7,13,17-18H,5-6,8H2,1-4H3/t13-,14+,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQJBPRUTQTCMW-ILXRZTDVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(C)C)CC2C1(CCC2(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C(=C(C)C)C[C@H]2[C@@]1(CC[C@]2(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318401 | |

| Record name | Aerugidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116425-35-5 | |

| Record name | Aerugidiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116425-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aerugidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of aerugidiol?

A1: While a molecular formula and weight weren't explicitly provided in the provided research excerpts, its structure elucidation reveals it to be a bridge-head oxygenated guaiane sesquiterpene []. Spectroscopic data, including NMR, would be needed for complete characterization.

Q2: Which plant species is this compound most commonly isolated from?

A2: this compound has been isolated from several Curcuma species, notably Curcuma aeruginosa [, ], where it gets its name.

Q3: Are there any studies on the in vitro or in vivo efficacy of this compound?

A3: While some of the research articles mention that this compound was found alongside other bioactive compounds, there's limited information specifically about its isolated in vitro or in vivo efficacy in the provided excerpts. One study noted that, contrary to previous in vitro findings, this compound did not exhibit a protective effect against D-galactosamine-induced liver injury in mice at a dose of 50 mg/kg [].

Q4: What analytical methods are typically employed to identify and quantify this compound?

A4: Research utilizes chromatographic techniques, including silica gel, Sephadex LH-20, ODS chromatography, and HPLC, to isolate this compound [, , ]. A study on Curcuma wenyujin also employed these methods and confirmed the compound's identity through spectral analysis [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.